molecular formula C10H9N3 B8564833 5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile

5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B8564833
M. Wt: 171.20 g/mol
InChI Key: APJRNYPBHCXTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C10H9N3/c1-7-5-10-12-3-4-13(10)8(2)9(7)6-11/h3-5H,1-2H3

InChI Key

APJRNYPBHCXTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN2C(=C1C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-5,7-dimethyl-imidazo[1,2-a]pyridine (985 mg, 4.26 mmol) was dissolved in DMF (15 ml). To this solution was added Zn(CN)2 (512 mg, 4.36 mmol), Pd2(dba)3 (40 mg, 0.044 mmol) and DPPF (49 mg, 0.088 mmol). The mixture was heated at 120° C. for 48 h. The mixture was then concentrated under vacuum and the residue was taken into CH2Cl2 (40 ml) and washed with H2O (30 ml×2) and brine (20 ml). The organic layer was concentrated and the residue was purified by column chromatography on silica gel (CH2Cl2/CH3OH, 18:1) to give 5,7-dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile (747 mg, 99%).
Quantity
985 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
512 mg
Type
catalyst
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Quantity
49 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.